![molecular formula C12H9ClFN B12086756 2'-Chloro-2-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B12086756.png)
2'-Chloro-2-fluoro-[1,1'-biphenyl]-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Chloro-2-fluoro-[1,1’-biphenyl]-3-amine is a chemical compound with the following structural formula:
C12H9ClF
It consists of a biphenyl core (two phenyl rings connected by a single bond) with chlorine and fluorine substituents. The compound’s systematic name reflects the positions of these substituents on the biphenyl ring system.
Méthodes De Préparation
Synthetic Routes
Several synthetic routes exist for the preparation of 2’-chloro-2-fluoro-[1,1’-biphenyl]-3-amine. Here are two common methods:
-
Halogenation of Biphenyl:
- Biphenyl can be chlorinated and fluorinated sequentially to yield the desired compound.
- Chlorination typically occurs at the benzylic position, forming 2-chlorobiphenyl.
- Subsequent fluorination introduces the fluorine atom, resulting in 2’-chloro-2-fluoro-[1,1’-biphenyl]-3-amine.
-
Cross-Coupling Reactions:
- Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig coupling, can be employed.
- These reactions involve coupling an aryl halide (e.g., 2-chlorobiphenyl) with an aryl boronic acid or aryl amine (e.g., 2-fluoroaniline).
Industrial Production
The industrial production of this compound may involve large-scale halogenation processes followed by purification steps.
Analyse Des Réactions Chimiques
Reactivity
Benzylic Position Reactivity:
Common Reagents and Conditions
- Chlorination: Chlorine gas or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst.
- Fluorination: Fluorine gas or a fluorinating agent (e.g., Selectfluor®).
- Cross-Coupling: Palladium catalyst, base, and appropriate coupling partners.
Major Products
The major product is 2’-chloro-2-fluoro-[1,1’-biphenyl]-3-amine itself.
Applications De Recherche Scientifique
This compound finds applications in:
Organic Synthesis: As a versatile building block for more complex molecules.
Materials Science: For designing functional materials.
Medicinal Chemistry: As a scaffold for drug development.
Mécanisme D'action
The specific mechanism of action for 2’-chloro-2-fluoro-[1,1’-biphenyl]-3-amine depends on its context (e.g., as a drug or catalyst). Further research is needed to elucidate its precise molecular targets and pathways.
Propriétés
Formule moléculaire |
C12H9ClFN |
|---|---|
Poids moléculaire |
221.66 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-2-fluoroaniline |
InChI |
InChI=1S/C12H9ClFN/c13-10-6-2-1-4-8(10)9-5-3-7-11(15)12(9)14/h1-7H,15H2 |
Clé InChI |
PGGPBQWNHBHPIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)N)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


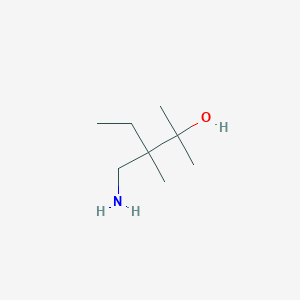


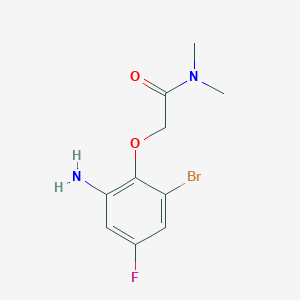
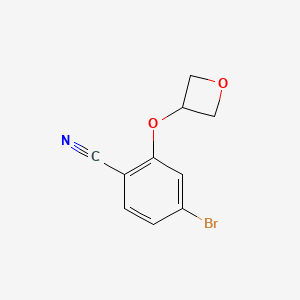
![10-[4-[5-Hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,5-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12086715.png)
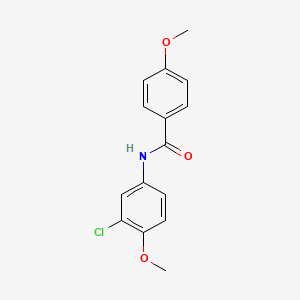
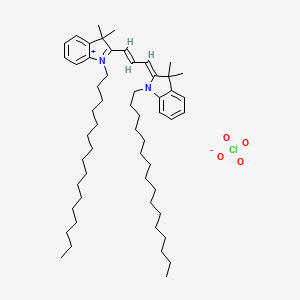

![2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12086740.png)
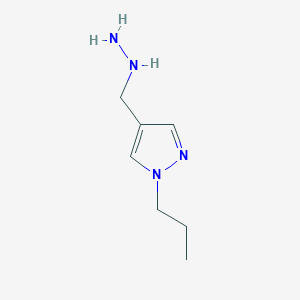
![(1S)-N-tert-Butyloxycarbonyl-1-(4-benzyloxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propylamine](/img/structure/B12086748.png)


